Docusate calcium

Description

Contextualizing Docusate (B154912) Calcium within the Broader Docusate Compound Family

Docusate calcium belongs to a family of docusate salts, which also includes docusate sodium and docusate potassium. atamankimya.comwikipedia.org These compounds share the same active anionic component, bis(2-ethylhexyl) sulfosuccinate (B1259242), but differ in the cation (calcium, sodium, or potassium). atamankimya.comphexcom.com This variation in the salt form leads to differences in their physical and chemical properties, such as molecular weight and solubility. phexcom.com For instance, this compound is claimed to possess greater surface-active wetting properties compared to its sodium counterpart. phexcom.com It is soluble in mineral and vegetable oils and liquid polyethylene (B3416737) glycol, but practically insoluble in glycerol. phexcom.com

Interactive Data Table: Comparison of Docusate Salts

| Property | This compound | Docusate Sodium | Docusate Potassium |

| Chemical Formula | C40H74CaO14S2 | C20H37NaO7S | C20H37KO7S |

| Molecular Weight ( g/mol ) | 883.23 | 444.56 | 460.67 |

| Appearance | White amorphous solid | White, wax-like solid | White amorphous solid |

| Key Characteristics | Claimed to have greater surface-active wetting properties than the sodium salt. phexcom.com Soluble in oils. phexcom.com | Most widely used surfactant in reverse micelle encapsulation studies. atamankimya.comnewdrugapprovals.org | Also used for its surfactant properties. atamankimya.com |

Note: Data sourced from multiple references. atamankimya.comphexcom.com

Historical Evolution of Academic Research on Docusate Chemistry and Surface Activity

The history of docusate compounds in a commercial and research context began in 1937 when sodium docusate was patented by American Cyanamid. atamankimya.comwikipedia.orgnewdrugapprovals.org It was initially commercialized as a detergent under the brand name Aerosol OT, highlighting its primary function as a surfactant. atamankimya.comwikipedia.orgnewdrugapprovals.org

Its application in the medical field was first proposed in 1955. atamankimya.comwikipedia.orgnewdrugapprovals.org Research then began to explore its properties as a stool softener. atamankimya.com The fundamental research into its surface activity as a detergent laid the groundwork for its eventual use in pharmaceuticals. Beyond its medical applications, docusate sodium became a staple in research for its ability to form microemulsions, often without the need for co-surfactants, and it is the most widely used surfactant in reverse micelle encapsulation studies. wikipedia.orgnewdrugapprovals.orgatamanchemicals.com This technique is valuable in various fields for encapsulating substances on a micro-scale. rjpdft.com

Current Research Trends and Unanswered Questions in this compound Science

Current research continues to investigate the applications and mechanisms of docusate compounds, including this compound. A significant area of ongoing discussion and research is the clinical efficacy of docusates. drugbank.comdrugtopics.comdrugs.com Multiple studies and systematic reviews have yielded inconsistent data, with some suggesting that docusate is no more effective than a placebo for certain conditions. drugbank.comdrugtopics.comnih.gov This has led to a reevaluation of its use in some clinical settings. drugtopics.com

Another emerging research trend focuses on the interaction between docusates and the gut microbiome. researchgate.netalzdiscovery.org A recent in vitro study using a simulator of the human intestinal microbial ecosystem (SHIME) found that treatment with docusate sodium resulted in a global dysregulation of lipids and metabolites in the gut microenvironment. researchgate.net This suggests that the long-term effects of docusate on the intestinal flora warrant further investigation. researchgate.net The broader impact of laxatives on the gut microbiome and potential links to other health aspects is an active area of scientific inquiry. alzdiscovery.orgnih.govfrontiersin.orgmdpi.com

Furthermore, the fundamental surfactant properties of docusates continue to be explored in novel applications. Their role as emulsifiers, dispersants, and wetting agents is utilized in the food, cosmetics, and pharmaceutical industries. newdrugapprovals.orgatamanchemicals.comatamanchemicals.com For example, docusate sodium is used as an excipient in tablet production and as an emulsifier in suspensions. atamanchemicals.comiiab.me The development of new formulations and bio-based variants to improve solubility and reduce environmental impact represents another frontier in docusate research. globalgrowthinsights.com

Key unanswered questions that future research may address include:

The precise mechanisms behind the observed dysregulation of the gut microbiome following docusate exposure and the long-term clinical implications. researchgate.net

Clarification of the conflicting evidence regarding the clinical efficacy of docusates through more rigorous, large-scale clinical trials with standardized endpoints. nih.gov

The potential for developing novel docusate-based systems for targeted drug delivery, leveraging its properties in microencapsulation. researchgate.net

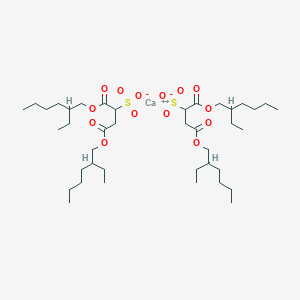

Structure

2D Structure

Properties

CAS No. |

128-49-4 |

|---|---|

Molecular Formula |

C20H38CaO7S |

Molecular Weight |

462.7 g/mol |

IUPAC Name |

calcium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C20H38O7S.Ca/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25); |

InChI Key |

ANVYQRLTCVRYMF-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Ca+2] |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.[Ca] |

Other CAS No. |

128-49-4 |

Pictograms |

Irritant |

Related CAS |

10041-19-7 (Parent) |

Synonyms |

Aerosol OT Colace DEH Na SS DEH-Na-SS diethylhexyl sodium sulfosuccinate Dioctyl Sulfosuccinate Dioctyl Sulfosuccinate, Sodium Dioctyl Sulfosuccinates Dioctyl Sulfosuccinic Acid Dioctyl Sulfosuccinic Acid, Ammonium Salt Dioctyl Sulfosuccinic Acid, Barium Salt Dioctyl Sulfosuccinic Acid, Calcium Salt Dioctyl Sulfosuccinic Acid, Magnesium Salt Dioctyl Sulfosuccinic Acid, Potassium Salt Dioctyl Sulfosuccinic Acid, Sodium Salt Dioctylsulfosuccinate Dioctylsulphosuccinate, Sodium Docusate Docusate Calcium Docusate Potassium Docusate Sodium DOSS Sodium Bis(2-ethylhexyl)sulfosuccinate Sodium Dioctyl Sulfosuccinate Sodium Dioctylsulphosuccinate Sodium Sulfosuccinate, Diethylhexyl Sulfosuccinate, Diethylhexyl Sodium Sulfosuccinate, Dioctyl Sulfosuccinates, Dioctyl Sulfosuccinic Acid bis(2-Ethylhexyl) Este |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification of Docusate Calcium

Established Methodologies for Docusate (B154912) Calcium Synthesis

The synthesis of docusate calcium is primarily achieved through processes that first generate the dioctyl sulfosuccinate (B1259242) anion, which is then paired with a calcium cation. The most common industrial route involves using docusate sodium as a readily available precursor.

The transformation of docusate sodium into this compound is typically accomplished through a salt metathesis or ion exchange reaction. In this process, docusate sodium is dissolved in a suitable solvent and reacted with a soluble calcium salt, such as calcium chloride.

The underlying principle of this conversion is the exchange of cations between the two salts in the solution. The sodium cation from docusate sodium is replaced by the calcium cation. Given that docusate salts can include sodium, calcium, and potassium, this ion exchange method is a versatile route for producing various salt forms. google.com The reaction generally proceeds as follows:

2 Na(DOSS) (aq) + CaCl₂ (aq) → Ca(DOSS)₂ (s/aq) + 2 NaCl (aq)

The selection of the solvent system is critical to facilitate the reaction and the subsequent separation of the desired product. Often, a solvent in which this compound has lower solubility compared to sodium chloride is chosen to promote precipitation, or a biphasic system is used where the product can be extracted.

The synthesis of the dioctyl sulfosuccinate (DOSS) anion, the key component of docusate salts, is a multi-step process. atamanchemicals.com The standard industrial synthesis begins with maleic anhydride (B1165640) and 2-ethylhexanol. formulationbio.comatamankimya.com

The process can be summarized in two main stages:

Esterification : Maleic anhydride is reacted with two equivalents of 2-ethylhexanol. This reaction forms bis(2-ethylhexyl) maleate (B1232345), often referred to as dioctyl maleate. formulationbio.comgoogle.com This step establishes the two hydrophobic alkyl tails of the surfactant molecule.

Sulfonation : The double bond in the dioctyl maleate intermediate is then sulfonated. This is commonly achieved by reacting it with sodium bisulfite (NaHSO₃). formulationbio.com An alternative method described in recent literature involves using a combination of sodium sulfite (B76179) (Na₂SO₃) and sodium metabisulfite (B1197395) (Na₂S₂O₅) in an ethanol-water solvent system, which is reported to yield high-purity docusate sodium under less harsh conditions. google.com

This sulfonation step introduces the hydrophilic sulfonate group (-SO₃⁻), completing the amphiphilic structure of the dioctyl sulfosuccinate anion. atamanchemicals.com The structural formula of the anion is R−O−C(=O)−CH(SO₃⁻)−CH₂−C(=O)−O−R, where R represents the 2-ethylhexyl group. atamankimya.comatamanchemicals.com

Advanced Chemical Modifications and Derivative Development

Research has extended beyond simple alkali and alkaline earth metal salts to explore more complex derivatives, particularly ionic liquids (ILs), to modulate the physicochemical properties for specific applications.

Ionic liquids are salts with melting points below 100°C, and their properties can be finely tuned by selecting different cation and anion combinations. google.com The docusate anion has proven to be a valuable component in the design of ILs due to its ability to form stable, hydrophobic ILs and its large, flexible structure which contributes to lower melting points. researchgate.netresearchgate.net

The most common method for synthesizing docusate-based ILs is a simple metathesis reaction, which is analogous to the conversion of docusate sodium to this compound. nih.gov In this approach, docusate sodium is reacted with a salt containing the desired cation, typically a halide salt. For instance, to synthesize imidazolium-based docusate ILs, an imidazolium (B1220033) chloride salt is dissolved along with docusate sodium in a solvent like acetone (B3395972) or methanol. nih.govmdpi.com The reaction produces the docusate IL and a sodium chloride byproduct. The insoluble sodium chloride is then removed by filtration, and the solvent is evaporated to yield the final IL. mdpi.com

This straightforward method has been successfully used to synthesize a variety of docusate ILs with high yields. nih.gov

Table 1: Examples of Synthesized Docusate-Based Ionic Liquids via Metathesis Reaction

| Cation Source | Docusate Source | Solvent | Yield | Reference |

| 1-Ethyl-3-methylimidazolium chloride | Docusate sodium salt | Acetone | 98.5% | mdpi.com |

| 1,3-Didodecylimidazolium chloride | Docusate sodium salt | Acetone | 98.0% | mdpi.com |

| Benzimidazole hydrochloride | Sodium docusate | Methanol | 90-94% | nih.gov |

| Tetrabutylammonium bromide | Sodium docusate | Water | Nearly 100% | google.com |

| Thiamine | Sodium docusate | Methanol | 93% | ulisboa.pt |

The choice of the counterion paired with the docusate anion has a fundamental influence on the physicochemical properties of the resulting derivative. researchgate.net By systematically varying the cation, researchers can adjust properties such as surface activity, viscosity, ionic conductivity, and solubility. researchgate.netresearchgate.net

Studies have shown that even cations with low amphiphilicity can significantly impact the surface parameters of the resulting docusate salt. researchgate.net For example, when docusate is paired with imidazolium cations containing different alkyl chain lengths, the properties of the resulting ILs are altered. Imidazolium-based ILs with long alkyl chains can impart antimicrobial properties, while the docusate anion enhances surface activity, making the ILs useful as surfactants and emulsifiers. mdpi.com The presence of the docusate anion can also influence the viscosity and ionic conductivity of the ILs, which are critical factors for their performance in various applications. researchgate.net

The strategy of hydrophobic ion pairing, where a hydrophilic molecule is complexed with a hydrophobic counterion like docusate, is used to increase the lipophilicity of the molecule. researchgate.net The efficacy of this approach is tunable through the structure of the counterion. uchile.cl While docusate is a highly effective counterion for this purpose, research has also explored alternatives like alkyl chain sulfates and sulfonates to achieve similar performance while potentially offering other advantages. acs.org The large, bulky structure of the docusate anion is a key feature, but in some cases, this can be a disadvantage if it leads to an excessive increase in the size of the resulting complex. uchile.cl

Mechanistic Elucidation of Docusate Calcium at the Molecular and Cellular Interface

Molecular Mechanisms of Surface Activity and Interfacial Tension Modulation

The primary mode of action of docusate (B154912) calcium is rooted in its fundamental physicochemical properties as a surface-active agent. By altering the forces at the interface between different phases, it facilitates the softening of fecal matter.

Docusate calcium is classified as an anionic surfactant. unboundmedicine.comglobalrx.com Its molecular structure consists of a polar (hydrophilic) head and a nonpolar (lipophilic) tail, which allows it to orient itself at the interface between oil and water. This characteristic is central to its function as a detergent, enabling it to break down and disperse substances. drugbank.com The surfactant properties of docusate salts are also utilized in various other applications, including as emulsifiers, dispersants, and wetting agents in food and pharmaceutical preparations. drugbank.com

As a detergent, this compound effectively reduces the surface tension of the stool, promoting the incorporation of water and fats. drugbank.com This action results in a softer fecal mass, which is easier to pass. The effects of docusate are primarily exerted locally within the small intestine, specifically the jejunum. drugbank.com

The efficacy of this compound as a stool softener is directly attributable to its ability to modulate interfacial tension. It functions by lowering the surface tension at the oil-water interface of the fecal material. unboundmedicine.comnih.gov This reduction in tension allows for the penetration of water and lipids into the stool, a process known as wetting. unboundmedicine.comglobalrx.com

The emulsifying action of this compound involves the dispersion of fats and water within the stool, creating a more homogenous and softer mixture. nih.gov This biophysical process does not involve the stimulation of intestinal peristalsis but rather a direct physical alteration of the stool's consistency. droracle.ai

| Property | Description |

| Surfactant Class | Anionic unboundmedicine.comglobalrx.com |

| Primary Action | Reduction of surface tension unboundmedicine.comdrugbank.com |

| Effect | Allows penetration of water and lipids into stool unboundmedicine.comnih.gov |

| Result | Softening of fecal mass drugbank.com |

Cellular and Subcellular Modulatory Effects

Research suggests that this compound may influence the secretory and absorptive processes of the intestinal mucosa. Some studies indicate that it may promote the secretion of electrolytes and water into the colon. unboundmedicine.com This action could potentially alter the permeability of colonic mucosal cells, leading to a net accumulation of fluid and a laxative effect. unboundmedicine.com

One investigation into the mechanism of docusate's action in healthy individuals involved the direct administration of docusate to the jejunum. The results showed an increase in the secretion of water, sodium, chloride, and potassium, alongside a decrease in the absorption of glucose and bicarbonate. drugbank.com Furthermore, studies in rats have demonstrated that dioctyl sodium sulfosuccinate (B1259242) (DSS), a related docusate salt, can inhibit water absorption in the jejunum, ileum, and colon. nih.gov

The cellular effects of docusate may be mediated by intracellular second messengers, such as cyclic adenosine monophosphate (cAMP). In vitro data has suggested that the observed increase in intestinal secretion could be due to a rise in intracellular cAMP. drugbank.com

A study focusing on the effect of dioctyl sodium sulfosuccinate on colonic fluid and electrolyte movement found that it significantly increased mucosal cyclic adenosine monophosphate levels. nih.gov This elevation in cAMP is consistent with the observed stimulation of fluid and electrolyte secretion. nih.gov

There is evidence to suggest that the effects of docusate on intracellular signaling may be linked to endogenous prostaglandin pathways. It has been hypothesized that the increase in intracellular cAMP could be mediated either directly by docusate or through the action of E series prostaglandins. drugbank.com

Further research has indicated that dioctyl sodium sulfosuccinate may induce the production of arachidonic acid metabolites through the cyclooxygenase pathway. nih.gov These metabolites are believed to be involved in the changes observed in colonic transport, suggesting an indirect mechanism of action for docusate on intestinal secretion. nih.gov

| Cellular Effect | Findings |

| Intestinal Secretion | Increased secretion of water, sodium, chloride, and potassium in the jejunum. drugbank.com |

| Intestinal Absorption | Decreased absorption of glucose and bicarbonate in the jejunum; inhibition of water absorption in the jejunum, ileum, and colon. drugbank.comnih.gov |

| Intracellular Signaling | Increased mucosal cyclic adenosine monophosphate (cAMP) levels. nih.gov |

| Prostaglandin Interaction | Hypothesized to increase cAMP via E series prostaglandins; may induce production of arachidonic acid metabolites. drugbank.comnih.gov |

In Vitro Assessments of Cytotoxicity on Specific Cell Lines (e.g., Hepatic Cells)

In vitro cytotoxicity assays are crucial for evaluating the potential of chemical compounds to cause harm to cells. Human liver-derived cell lines, such as HepG2 cells, are extensively used in these assessments due to their consistent cellular features and the maintenance of their properties in vitro nih.gov. These assays can simultaneously detect various parameters, including nuclear morphology, mitochondrial membrane potential, cytosolic free calcium, and oxidative stress, to investigate xenobiotic toxicity and its underlying mechanisms nih.gov.

While specific in vitro cytotoxicity studies on this compound using hepatic cell lines were not found in the provided research, the general methodology for such assessments is well-established. For instance, the MTT assay is a common method used to determine cell viability and can indicate cytotoxicity induced by a compound nih.gov. In studies of other substances, HepG2 cells have been exposed to varying concentrations of a compound, and the resulting cell damage is measured nih.gov.

Although direct data on this compound is not available, it is known that docusate is metabolized by the liver wikipedia.orgnewdrugapprovals.org. However, it has not been linked to clinically apparent liver injury wikipedia.orgnewdrugapprovals.org. This suggests that if any cytotoxic effects were to occur, they are likely not significant at therapeutic concentrations.

The following table outlines a hypothetical experimental design for assessing the cytotoxicity of this compound on HepG2 cells, based on common practices in the field.

| Parameter | Description | Example Method | Endpoint Measured |

| Cell Viability | Measures the overall health of the cell population after exposure to this compound. | MTT Assay | Colorimetric change indicating metabolic activity. |

| Membrane Integrity | Assesses damage to the cell membrane, leading to leakage of intracellular components. | LDH Assay | Measurement of lactate dehydrogenase released into the culture medium. |

| Mitochondrial Function | Evaluates the effect on the mitochondrial membrane potential, an indicator of cell health. | TMRM Staining | Fluorescent signal intensity. |

| Oxidative Stress | Measures the production of reactive oxygen species (ROS). | DCFH-DA Assay | Fluorescence intensity indicating ROS levels. |

Biochemical Fate and Systemic Interactions

Characterization of Localized Biological Action

This compound is an anionic surfactant that primarily exerts its effects locally within the gastrointestinal tract pdr.netdrugbank.com. Its fundamental mechanism of action is the reduction of surface tension at the oil-water interface of the fecal mass pdr.netdroracle.aiglobalrx.comnih.gov. This wetting action allows for the penetration of water and lipids into the stool, resulting in a softer fecal consistency and facilitating easier defecation pdr.netdroracle.aiglobalrx.comnih.gov.

Beyond its surfactant properties, docusate may also influence intestinal secretion. Studies have suggested that docusate can inhibit fluid absorption and stimulate the secretion of water and electrolytes in the jejunum, a portion of the small intestine newdrugapprovals.orgdrugbank.com. This effect is thought to be potentially mediated by an increase in intracellular cyclic AMP drugbank.com. The laxative properties may also stem from the stimulation of electrolyte and water secretion in the colon by altering the permeability of colonic mucosal cells drugs.com.

The table below summarizes the localized biological actions of this compound.

| Action | Mechanism | Primary Location | Outcome |

| Stool Softening | Anionic surfactant, lowers surface tension of stool pdr.netdroracle.aiglobalrx.comnih.gov. | Gastrointestinal Tract | Increased water and fat penetration into feces pdr.netdroracle.aiglobalrx.com. |

| Intestinal Secretion | Inhibition of fluid absorption and stimulation of water and electrolyte secretion newdrugapprovals.orgdrugbank.com. | Jejunum, Colon drugbank.comdrugs.com | Net fluid accumulation in the intestinal lumen. |

Systemic Absorption Characteristics and Biliary Excretion Pathways

While the primary action of this compound is localized to the gastrointestinal tract, some systemic absorption does occur wikipedia.orgnewdrugapprovals.orgpdr.net. The extent of absorption of orally administered docusate salts has not been definitively determined, but it appears to take place to some degree in the duodenum and jejunum medcentral.com. Despite this absorption, it is not considered to be significant pdr.net.

Once absorbed into the bloodstream, docusate undergoes extensive metabolism and is subsequently excreted via the gallbladder in the bile wikipedia.orgnewdrugapprovals.orgpdr.netdrugbank.commedcentral.com. Due to its minimal systemic absorption and localized effects, standard pharmacokinetic parameters are generally not applicable to docusate salts pdr.net.

| Pharmacokinetic Parameter | Finding |

| Absorption | Some absorption occurs in the duodenum and jejunum medcentral.com. The extent is unknown but not likely significant pdr.net. |

| Metabolism | Undergoes extensive metabolism wikipedia.orgnewdrugapprovals.org. |

| Excretion | Excreted in the bile via the gallbladder wikipedia.orgnewdrugapprovals.orgpdr.netdrugbank.commedcentral.com. |

Potential for Enhanced Absorption of Concomitantly Administered Compounds

The surfactant properties of docusate salts may theoretically enhance the absorption of other orally administered drugs drugs.com. By facilitating the transport of other substances across cell walls, docusate could potentially increase their systemic uptake drugs.com.

A notable example of this interaction is with mineral oil. The concurrent use of docusate and mineral oil is generally not recommended because docusate can increase the systemic absorption of the mineral oil pdr.net. There is also evidence to suggest that docusate may potentiate aspirin-induced intestinal mucosal damage drugs.com. Due to this potential for altered absorption, some clinicians advise against the concurrent administration of stool softeners with oral drugs that have a low therapeutic index drugs.com.

The following table provides examples of compounds whose absorption may be affected by docusate.

| Concomitantly Administered Compound | Potential Interaction | Clinical Consideration |

| Mineral Oil | Increased systemic absorption of mineral oil pdr.net. | Concurrent use is not recommended pdr.net. |

| Aspirin | Potentiation of aspirin-induced intestinal mucosal damage drugs.com. | Caution is advised. |

| Drugs with a low therapeutic index | Theoretical potential for enhanced absorption drugs.com. | Concurrent administration should be approached with caution drugs.com. |

Analytical Chemistry Methodologies for Docusate Calcium Characterization and Quantification

Chromatographic Techniques for Docusate (B154912) Calcium Analysis

Chromatography is a cornerstone for the analysis of the docusate anion. Since the separation is based on the physicochemical properties of the docusate molecule itself, methods developed for various docusate salts, such as docusate sodium, are generally applicable to docusate calcium. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques used for the separation, identification, and quantification of docusate.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust method for the analysis of docusate salts. researchgate.netsemanticscholar.org The development of an RP-HPLC method involves the systematic selection and optimization of several key parameters to achieve a desired separation. These parameters include the type of stationary phase (column), the composition of the mobile phase, flow rate, and detection wavelength. researchgate.netrjpdft.com

Several specific and accurate RP-HPLC methods have been developed for the estimation of docusate. researchgate.net One such method utilizes a Thermoscientific Syncronis C18 column with a mobile phase consisting of a mixture of Acetonitrile and 0.01M Tetrabutylammonium dihydrogen phosphate (pH 4.8) in a 66:34 v/v ratio. researchgate.netrjpdft.comrjpdft.com The separation is carried out at a flow rate of 1.0 ml/min with UV detection at 214 nm. researchgate.netrjpdft.com In this system, docusate sodium was observed to have a retention time of approximately 4.190 minutes. researchgate.netrjpdft.comrjpdft.com Another established method employs a C22 column with a mobile phase of acetonitrile and water (70:30) containing 0.005 M tetrabutylammonium phosphate, with detection also at 214 nm. nih.gov

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Thermoscientific Syncronis C18 (250mm x 4.6mm), 5µm | C22 Reversed-Phase Column |

| Mobile Phase | Acetonitrile : 0.01M Tetrabutylammonium dihydrogen phosphate pH-4.8 (66:34, v/v) | Acetonitrile : Water (70:30) with 0.005 M Tetrabutylammonium phosphate |

| Flow Rate | 1.0 ml/min | 1.8 ml/min |

| Detection Wavelength | 214 nm | 214 nm |

| Retention Time | ~4.190 min | ~4.5 min |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. pharmascholars.comaustinpublishinggroup.comresearchgate.net This enhancement in performance is primarily due to the use of columns packed with smaller sub-2 µm particles. austinpublishinggroup.com The smaller particle size provides greater separation efficiency, but requires instrumentation capable of handling the resulting high back-pressures, often up to 100 MPa. pharmascholars.comresearchgate.net

The benefits of UPLC include drastically reduced analysis times, which increases sample throughput and laboratory productivity. pharmascholars.com Furthermore, the technique consumes significantly less solvent, making it a more cost-effective and environmentally friendly option. pharmascholars.comaustinpublishinggroup.com While specific UPLC methods for this compound are not extensively detailed in the provided literature, the principles are directly transferable. A typical UPLC system, such as one using an ACQUITY UPLC BEH C18 column (packed with 1.7µm particles), can be optimized for the rapid analysis of docusate, significantly shortening the run time from several minutes to potentially under a minute while improving peak resolution and sensitivity. researchgate.netsielc.comresearchgate.net

Method Validation Parameters and Quality-by-Design (QbD) Frameworks

For an analytical method to be considered reliable and suitable for routine use in a quality control environment, it must undergo a rigorous validation process. globalresearchonline.netzenodo.org Method validation is the process of providing documented evidence that a method consistently produces a result that meets pre-determined acceptance criteria. globalresearchonline.netdemarcheiso17025.com Key validation parameters are defined by regulatory bodies like the International Conference on Harmonisation (ICH). globalresearchonline.netpharmavalidation.in

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specified range. pharmavalidation.inchromatographyonline.com For a docusate assay, linearity was established over a concentration range of 10-90 μg/mL. researchgate.netrjpdft.com This is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the calibration curve, which should ideally be very close to 1.0. demarcheiso17025.com

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmavalidation.inelementlabsolutions.com It is usually expressed as the Relative Standard Deviation (%RSD). pharmavalidation.in Precision is assessed at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval under the same operating conditions. chromatographyonline.com

Intermediate Precision: Assesses variations within the same laboratory, such as on different days, with different analysts, or on different equipment. pharmavalidation.in For a validated docusate HPLC method, the %RSD for precision was found to be less than 2%, indicating a high degree of consistency. researchgate.netrjpdft.com

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. pharmavalidation.inchromatographyonline.com This provides an indication of the method's reliability during normal usage. chromatographyonline.comelementlabsolutions.com For an HPLC method, these variations might include changes in the mobile phase pH (e.g., ±0.2 units), flow rate (e.g., ±10%), or column temperature (e.g., ±5°C). pharmavalidation.in For the docusate method, the %RSD for robustness parameters was also found to be less than 2%, demonstrating its dependability. researchgate.netrjpdft.com

Accuracy , often determined through recovery studies, indicates the closeness of the test results obtained by the method to the true value. globalresearchonline.netelementlabsolutions.com Recovery is typically assessed by adding a known amount of the pure analyte (spiking) to a placebo formulation and analyzing the sample. The percentage of the analyte recovered is then calculated. For a docusate assay, recovery at different concentration levels was found to be within the range of 98.071% to 101.187%. researchgate.netrjpdft.com

The Quantitative Assay Value is the final determination of the amount of active ingredient in the pharmaceutical product. A validated HPLC method for a capsule dosage form found the assay value for docusate sodium to be between 98.159% and 98.736% of the label claim. rjpdft.com Another study reported a mean assay value of 99.6%. nih.gov These results confirm the method's ability to accurately quantify the drug content in a finished product.

| Validation Parameter | Finding / Acceptance Criteria | Reference |

|---|---|---|

| Linearity & Range | 10-90 μg/mL | researchgate.netrjpdft.com |

| Precision (%RSD) | < 2% | researchgate.netrjpdft.com |

| Robustness (%RSD) | < 2% | researchgate.netrjpdft.com |

| Accuracy (% Recovery) | 98.071% - 101.187% | researchgate.netrjpdft.com |

| Assay Value | 98.159% - 98.736% | rjpdft.com |

The Quality-by-Design (QbD) framework is a systematic, science- and risk-based approach to pharmaceutical development. ijpsjournal.comnih.govscispace.com Rather than relying on testing quality into the final product, QbD aims to build quality into the process from the beginning. nih.gov In the context of analytical methods, this involves a thorough understanding of how different method parameters affect performance. ijpsjournal.com

A key tool for implementing QbD is the use of statistical Design of Experiments (DoE) . nih.gov DoE allows for the efficient and systematic study of multiple variables simultaneously to identify the most critical parameters and optimize them. nih.govresearchgate.net For instance, a Box-Behnken design was successfully applied to optimize an RP-HPLC method for docusate. researchgate.netrjpdft.comrjpdft.com This statistical approach helps in understanding the interactions between factors like mobile phase composition, pH, and flow rate to define a "design space"—a multidimensional region of operating parameters within which the method is proven to perform robustly and reliably. nih.govnih.gov This proactive approach to method development is more efficient than the traditional one-factor-at-a-time approach and results in more robust and reliable analytical methods. nih.gov

Integration of Green Chemistry Principles in this compound Analytical Methods

The integration of green chemistry principles into the analytical methodologies for this compound is a critical step towards minimizing the environmental footprint of pharmaceutical quality control. Green Analytical Chemistry (GAC) aims to reduce or eliminate the use of hazardous substances, decrease energy consumption, and minimize waste generation without compromising the accuracy and reliability of the analytical results. iipseries.orgmdpi.comnih.gov The application of these principles is particularly relevant in routine analysis, where the cumulative impact of solvent and energy use can be substantial.

The core tenets of GAC, often summarized in 12 principles, provide a framework for developing more sustainable analytical methods. wordpress.comepa.gov These principles advocate for approaches such as waste prevention, the use of safer solvents and auxiliaries, design for energy efficiency, and the reduction of derivatization steps. nih.gov For this compound, this involves a shift from traditional, often solvent-intensive techniques, to more eco-friendly alternatives in sample preparation and chromatographic analysis.

Detailed Research Findings

Research in green analytical chemistry has spurred the development of several innovative techniques that can be applied to the analysis of surfactants like this compound. researchgate.netresearchgate.net These methods focus on reducing solvent volume, replacing toxic solvents with benign alternatives, and miniaturizing the entire analytical process. researchgate.netresearchgate.net

Eco-Friendly Solvents and Systems: A primary goal of GAC is to replace volatile and toxic organic solvents, such as acetonitrile and methanol, which are common in traditional High-Performance Liquid Chromatography (HPLC). nih.gov Greener alternatives include water, ethanol, and supercritical fluids like carbon dioxide. mdpi.comresearchgate.net The use of these solvents significantly reduces the toxicity and disposal costs associated with analytical waste. For a compound like this compound, developing methods that utilize hydro-alcoholic mobile phases or other green solvents is a key area of focus. dntb.gov.uamdpi.com

Table 1: Comparison of Conventional vs. Green Solvents in Chromatography

| Feature | Conventional Solvents (e.g., Acetonitrile, Methanol) | Green Solvents (e.g., Ethanol, Water, Supercritical CO₂) |

| Toxicity | High (neurotoxic, flammable) | Low to negligible (CO₂ is non-toxic) libretexts.org |

| Environmental Impact | Generates hazardous waste, contributes to air pollution | Minimal environmental impact, reduced hazardous waste |

| Disposal | Costly and requires specialized procedures | Simpler and less expensive disposal |

| Source | Primarily petrochemical-based | Can be derived from renewable resources (e.g., bio-ethanol) researchgate.net |

| Cost | Can be expensive and subject to price volatility | Generally lower cost and more readily available (e.g., CO₂) libretexts.org |

Miniaturized Sample Preparation: Sample preparation is often the most solvent- and labor-intensive step in an analytical workflow. uva.es Miniaturized techniques aim to reduce sample size and solvent consumption drastically. nih.govnih.gov Methods such as Solid-Phase Microextraction (SPME) and Microextraction by Packed Sorbent (MEPS) are powerful alternatives to traditional liquid-liquid extraction. umb.edumdpi.com These techniques use a small amount of a solid sorbent to extract and pre-concentrate the analyte (this compound) from its matrix, eliminating the need for large volumes of organic solvents. mdpi.comresearchgate.net

Table 2: Comparison of Conventional vs. Miniaturized Sample Preparation Techniques

| Technique | Principle | Solvent Consumption | Throughput | Greenness |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | High | Low | Poor |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | Moderate | Moderate | Moderate |

| Solid-Phase Microextraction (SPME) | A coated fiber extracts the analyte, which is then thermally or chemically desorbed. umb.edu | Solvent-free or minimal | High | Excellent mdpi.com |

| Microextraction by Packed Sorbent (MEPS) | A miniaturized version of SPE with the sorbent packed in a syringe. mdpi.com | Very Low (microliter scale) | High | Excellent |

Greener Chromatographic Techniques: Supercritical Fluid Chromatography (SFC) stands out as a premier green analytical technique. mdpi.comwikipedia.org SFC primarily uses supercritical carbon dioxide (SC-CO₂) as the mobile phase, a non-toxic, non-flammable, and inexpensive solvent. libretexts.orgteledynelabs.com Small amounts of organic modifiers, often ethanol, may be added to tune selectivity. This technology dramatically reduces the consumption of organic solvents by over 80% compared to HPLC, making it a highly sustainable option for the analysis of moderately polar compounds like this compound. mdpi.com Furthermore, the lower viscosity of supercritical fluids allows for faster separations and higher throughput without a significant increase in backpressure. libretexts.org Another approach is the use of Ultra-High-Performance Liquid Chromatography (UHPLC), which, while still using conventional solvents, reduces consumption through the use of shorter columns and faster analysis times, thereby saving both solvent and energy. researchgate.net

Table 3: Comparison of Greenness Profile for Different Chromatographic Methods

| Parameter | HPLC | UHPLC | SFC |

| Primary Mobile Phase | Organic Solvents (Acetonitrile, Methanol) & Water | Organic Solvents (Acetonitrile, Methanol) & Water | Supercritical CO₂ wikipedia.org |

| Solvent Consumption | High | Low to Moderate | Very Low mdpi.com |

| Analysis Time | Long | Short | Very Short |

| Energy Consumption | High | Moderate | Low |

| Waste Generation | High volume of hazardous waste | Lower volume of hazardous waste | Minimal hazardous waste |

| Overall Green Profile | Poor | Moderate | Excellent |

By adopting these green analytical methodologies, the characterization and quantification of this compound can be performed in a more sustainable and environmentally responsible manner, aligning with the broader goals of green chemistry in the pharmaceutical industry.

Biophysical Investigations of Docusate Calcium S Surface Active Properties

Quantitative Analysis of Surface and Interfacial Tension Reduction

A study on docusate (B154912) sodium demonstrated a clear concentration-dependent reduction in interfacial tension. This relationship is crucial for understanding how these surfactants operate.

Interfacial Tension of Docusate Sodium in Water vs. Mineral Oil at 25°C

| Concentration (% w/v) | Interfacial Tension (dynes/cm) |

|---|---|

| 0.001 | 15.2 |

| 0.01 | 5.8 |

| 0.1 | 2.5 |

| 0.5 | 1.8 |

This data for docusate sodium is presented as a proxy due to the lack of specific data for docusate calcium.

The data illustrates that even at very low concentrations, docusate sodium is effective at reducing the energy at the interface between water and mineral oil. As the concentration increases, the interfacial tension continues to decrease, eventually plateauing at higher concentrations. This is a characteristic behavior of surfactants, as the interface becomes saturated with surfactant molecules. It is reasonable to infer that this compound would exhibit a similar trend, although the exact values may differ due to the divalent nature of the calcium cation compared to the monovalent sodium cation.

Characterization of Emulsifying Capacities in Diverse Systems

Docusate salts are widely utilized as emulsifying agents in various formulations. medkoo.com Their ability to stabilize emulsions is a direct consequence of their capacity to reduce interfacial tension and form a protective barrier around dispersed droplets, thereby preventing coalescence. The effectiveness of this compound as an emulsifier is influenced by several factors, including its concentration, the nature of the oil and aqueous phases, and the presence of other components in the system.

Research on the emulsifying properties of docusate salts has shown their utility in creating stable oil-in-water emulsions. For instance, studies on docusate sodium have demonstrated its efficiency in demulsifying crude oil-in-water emulsions, indicating its strong interfacial activity. wikipedia.org The double-chain structure of the docusate molecule is believed to contribute to its effective adsorption at the oil-water interface. wikipedia.org

While specific studies detailing the emulsifying capacity of this compound across a diverse range of oil systems are limited in publicly available literature, its general application as an emulsifier in pharmaceutical and food products is well-established. medkoo.com The stability of emulsions formed with this compound is a critical parameter. The presence of calcium ions can influence emulsion stability; in some systems, calcium has been shown to enhance the stability of water-in-oil emulsions by reducing the size of water droplets and decreasing the attractive forces between them. conicet.gov.ar

Factors Influencing the Emulsifying Capacity of this compound

| Factor | Influence on Emulsion Stability |

|---|---|

| Concentration | Generally, increasing concentration improves stability up to a certain point (the critical micelle concentration). |

| Oil Phase | The type of oil (e.g., mineral oil, vegetable oil) can affect the stability and type of emulsion formed. |

| Aqueous Phase | The pH and ionic strength of the aqueous phase can impact the charge and conformation of the surfactant at the interface. |

| Presence of Electrolytes | The presence of salts, including the calcium ion itself, can influence the packing of surfactant molecules at the interface and affect droplet interactions. conicet.gov.ar |

Further research is needed to quantify the emulsifying capacity of this compound in various systems, including the determination of droplet size distribution, emulsion stability over time, and the impact of different oil polarities.

Studies on Wetting Agent Performance and Applications

The performance of this compound as a wetting agent is a direct result of its ability to lower the surface tension of a liquid, allowing it to spread more easily over a solid surface. medkoo.com This property is quantified by measuring the contact angle of a droplet of the liquid on the solid surface; a lower contact angle indicates better wetting. aalto.fi

Docusate salts are recognized for their excellent wetting properties and are used in numerous applications, including pharmaceuticals, agriculture, and industrial processes. medkoo.com In pharmaceutical tablet formulations, they can aid in the wetting of hydrophobic drug particles, which can improve dissolution rates.

Applications of Docusate Salts as Wetting Agents

| Application Area | Specific Use |

|---|---|

| Pharmaceuticals | Enhancing the dissolution of poorly soluble drugs in tablet and capsule formulations. |

| Agriculture | Improving the spreading and penetration of pesticides and herbicides on plant surfaces. |

| Textiles | Aiding in the dyeing and finishing processes by ensuring even wetting of fabrics. |

| Industrial Cleaning | Assisting in the removal of oily and greasy soils from surfaces. |

The effectiveness of this compound as a wetting agent will depend on the nature of the solid surface (hydrophobicity/hydrophilicity), the concentration of the this compound solution, and the temperature. Quantitative studies measuring the contact angle of this compound solutions on a range of relevant materials would provide valuable data for optimizing its performance in these applications.

Research on Micellization Behavior and Critical Micelle Concentration

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in a solution self-assemble into organized aggregates called micelles. wikipedia.orguniba.sk This process, known as micellization, is a key characteristic of surfactants and is driven by the hydrophobic effect. wikipedia.org The formation of micelles leads to a plateau in the surface tension of the solution as a function of concentration. wikipedia.org

The CMC is an important parameter as it dictates the concentration at which the surfactant's properties, such as its ability to solubilize hydrophobic substances, become most effective. For docusate sodium, the CMC in an aqueous solution has been reported to be around 900 mg/L. wikipedia.org It is expected that this compound would also have a distinct CMC value.

The thermodynamics of micellization can be described by changes in Gibbs free energy (ΔG_m), enthalpy (ΔH_m), and entropy (ΔS_m). nih.govscielo.br Typically, for ionic surfactants, the micellization process is entropy-driven at lower temperatures and becomes more enthalpy-driven as the temperature increases. wikipedia.org

Thermodynamic Parameters of Micellization

| Thermodynamic Parameter | Description |

|---|---|

| Gibbs Free Energy (ΔG_m) | A negative value indicates a spontaneous micellization process. |

| Enthalpy (ΔH_m) | Represents the heat change associated with micelle formation. Can be endothermic or exothermic depending on the surfactant and temperature. |

| Entropy (ΔS_m) | Reflects the change in randomness of the system upon micellization. The release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water is a major contributor to a positive entropy change. wikipedia.org |

Detailed experimental studies are required to determine the precise CMC of this compound and to fully characterize the thermodynamic parameters of its micellization. Such research would provide a deeper understanding of its behavior in solution and its interactions with other molecules, which is crucial for its application in areas like drug delivery and formulation science.

Role of Docusate Calcium in Advanced Materials Science and Industrial Applications

Functional Role as a Pharmaceutical Excipient

In the pharmaceutical industry, docusate (B154912) salts are valuable excipients—substances formulated alongside the active pharmaceutical ingredient (API) to aid the manufacturing process and improve product performance. pharmaexcipients.comresearchgate.net Docusate sodium, a closely related salt, is frequently cited for its utility as a surfactant, emulsifier, wetting agent, and solubilizer in various drug formulations. pharmaexcipients.comsyensqo.com

Lubricants are essential in the manufacturing of solid dosage forms like tablets to reduce friction between the tablet surface and the die wall during ejection and to prevent the powder from sticking to equipment. researchgate.netpharmaexcipients.commdpi.com While metallic stearates like magnesium stearate are the most common lubricants, docusate salts also serve this function. mdpi.comnewdrugapprovals.org They are added in small quantities, typically 0.25%–5.0% w/w, to improve the processing properties of the powder formulation. researchgate.net

Research has explored the use of docusate in novel lubricant formulations. One patented method involves surface-treating calcium sorbate with docusate sodium to create a more effective water-soluble lubricant. google.com This treatment improves both the lubrication and the dissolution rate of the final tablet. google.com The effectiveness of lubricants is critical, as issues with lubrication can lead to failures in manufacturing operations. pharmaexcipients.com The selection of a lubricant can impact the hardness and dissolution profile of the finished tablet. pharmaexcipients.comumn.edu

| Primary Function | Mechanism of Action | Common Examples | Typical Concentration |

|---|---|---|---|

| Reduce Friction | Decreases friction between the tablet surface and the die wall during ejection. researchgate.netpharmaexcipients.com | Magnesium Stearate, Calcium Stearate, Docusate Salts mdpi.comnewdrugapprovals.org | 0.25% - 5.0% (w/w) researchgate.net |

| Anti-adherent | Prevents sticking of the tablet material to the punch faces and die wall. pharmaexcipients.commdpi.com | Talc, Glyceryl Behenate pharmaexcipients.com | 1% - 5% (w/w) pharmaexcipients.com |

| Improve Powder Flow | Reduces inter-particle friction, ensuring uniform die filling. pharmaexcipients.commdpi.com | Colloidal Silicon Dioxide, Magnesium Stearate pharmaexcipients.commdpi.com | 0.5% - 5.0% (w/w) pharmaexcipients.com |

Docusate salts are effective emulsifying agents used to stabilize mixtures of oil and water, which is crucial for creams, gels, and other topical preparations. pharmaexcipients.comnewdrugapprovals.orgcarbomer.com As an anionic surfactant, docusate reduces the interfacial tension between immiscible liquids, allowing for the formation of a stable emulsion. ataman-chemicals.com This property has led to its inclusion in over 50 different pharmaceutical formulations, including creams, gels, and liquid suspensions. syensqo.comcarbomer.com Its stability and compatibility with a wide range of active drugs make it a versatile choice for formulators. pharmaceutical-business-review.com

In suspensions, docusate acts as a dispersing agent, ensuring that solid particles of the active ingredient are evenly distributed throughout the liquid medium. pharmaexcipients.compharmaceutical-business-review.com This is particularly important for poorly water-soluble drugs, where effective dispersion can improve bioavailability. pharmaexcipients.comsyensqo.com

Co-processed excipients are engineered materials created by combining two or more existing excipients at a sub-particle level, resulting in a new material with superior functionalities that cannot be achieved by a simple physical mixture. farmaciajournal.comderpharmachemica.compharmtech.com This approach aims to create multifunctional excipients that improve powder flow, compressibility, and disintegration properties for processes like direct compression tablet manufacturing. nih.govpharmaexcipients.com

While the development of specific co-processed excipients where docusate is a primary structural component is not extensively documented, its properties are utilized to enhance such advanced systems. For example, in the development of self-microemulsifying drug delivery systems (SMEDDS), docusate sodium has been incorporated into formulations to enhance the dissolution of poorly soluble drugs. researchgate.net Research on these systems showed that the inclusion of docusate sodium, along with other surfactants, led to a significant enhancement in drug dissolution compared to the plain drug. researchgate.net The development of co-processed excipients can involve various techniques, including spray drying, melt granulation, and co-precipitation, to create materials with improved characteristics. farmaciajournal.comderpharmachemica.com

Applications in Cosmetic and Food Industries as a Wetting and Solubilizing Agent

Docusate salts are utilized in the cosmetic and food industries due to their effectiveness as all-purpose surfactants, wetting agents, and solubilizers. medkoo.com In cosmetics, wetting agents are integral for improving the texture and performance of products like shampoos, lotions, and creams. fineotex.comspecialchem.com They help emulsify oils and water-based ingredients to create stable formulations and ensure even application and penetration into the skin. fineotex.com

In the food industry, dioctyl sodium sulfosuccinate (B1259242) (a docusate salt) is approved by the U.S. FDA as a "generally recognized as safe" (GRAS) additive. ataman-chemicals.comnewdrugapprovals.orgwikipedia.org It serves multiple functions, including as a wetting agent, solubilizing agent, emulsifier, and dispersant. newdrugapprovals.orgwikipedia.org

Wetting and Solubilizing Agent : It is used to help dissolve flavoring agents in carbonated and non-carbonated drinks at levels up to 10 parts per million. newdrugapprovals.orgwikipedia.org

Emulsifier and Stabilizer : It is found in products like pasteurized cheese spreads and salad dressings, at a maximum level of 0.5% by weight, to maintain a consistent texture. ataman-chemicals.comnewdrugapprovals.orgwikipedia.org

| Food Category | Function | Maximum Approved Level | Reference |

|---|---|---|---|

| Pasteurized Cheese Spreads, Cream Cheeses | Emulsifier, Stabilizer, Dispersant | 0.5% by weight | newdrugapprovals.orgwikipedia.org |

| Salad Dressings | Emulsifier, Stabilizer | 0.5% by weight | newdrugapprovals.orgwikipedia.org |

| Carbonated & Non-carbonated Drinks | Wetting Agent, Solubilizer for Flavorings | 10 parts per million | newdrugapprovals.orgwikipedia.org |

Function as an Adjuvant in Agrochemical Formulations

In agriculture, adjuvants are added to agrochemical formulations like herbicides and pesticides to improve their effectiveness. nih.govmdpi.com Many of these adjuvants are surfactants, which modify the physical properties of the spray solution to enhance its performance. mdpi.com

The primary function of a surfactant adjuvant is to lower the surface tension of the spray solution. mdpi.combiolinscientific.com This is critical because the surfaces of many plants and insects are waxy and naturally repel water. biolinscientific.com By reducing surface tension, wetting agents like docusate allow the agrochemical droplets to spread more effectively across the leaf surface instead of beading up and rolling off. nih.govbiolinscientific.com This enhanced wettability and spreading lead to:

Increased Coverage : A larger area of the target surface is covered by the chemical, improving the likelihood of absorption. nih.gov

Enhanced Penetration : The surfactant can help the active ingredient penetrate the waxy cuticle of the plant or insect. nih.govmdpi.com

Reduced Waste : Better adhesion and coverage reduce the amount of chemical that runs off onto the soil, leading to more efficient application. fineotex.com

Research has shown that adding an adjuvant to a glyphosate formulation can significantly increase its bioefficacy against weeds by improving retention, absorption, and translocation of the herbicide within the plant. nih.govmdpi.com

Docusate calcium, the calcium salt of dioctyl sulfosuccinate, is a versatile anionic surfactant valued for its efficacy as a wetting, dispersing, and emulsifying agent. mdpi.com Its molecular structure, featuring a polar sulfonate head and two nonpolar 2-ethylhexyl tails, allows it to reduce surface and interfacial tension, making it a valuable component in a variety of industrial and materials science applications. While its sodium salt counterpart is more extensively documented in some fields, the principles of its function are analogous, and its divalent calcium cation can offer unique properties in specific systems.

Emulsion Polymerization:

In emulsion polymerization, a process critical for producing a wide range of polymers (latexes) for paints, adhesives, and coatings, surfactants play a fundamental role in stabilizing monomer droplets within an aqueous medium. This compound can function as an effective emulsifier in these systems. It adsorbs at the oil-water interface, creating a protective barrier around the monomer droplets. This stabilization prevents droplet coalescence and controls the particle size of the resulting polymer latex. The stability of the polymer emulsion is crucial, particularly in industrial environments with high concentrations of multivalent ions like calcium, where some emulsion polymers can become destabilized and coagulate. google.com The use of calcium-stable surfactants is therefore beneficial in applications such as binders for cement, mortar, and certain coatings where calcium ions are prevalent. google.com

Nanoparticle Synthesis:

The synthesis of nanoparticles with controlled size and morphology is a cornerstone of modern materials science. Microemulsion-based synthesis is a common technique where surfactants are used to create nano-sized water droplets within a continuous oil phase (or vice-versa), which act as nanoreactors for the precipitation of nanoparticles. researchgate.net Surfactants like this compound are essential for forming and stabilizing these microemulsions. The size of the nanoparticle can be controlled by the composition of the microemulsion. mdpi.com

This compound can be employed in the synthesis of various nanoparticles, including those based on calcium compounds like calcium carbonate and calcium phosphate. mdpi.comresearchgate.net In such processes, the surfactant molecules form a template or a stabilizing layer around the newly formed particles, preventing their agglomeration and controlling their growth. researchgate.net For instance, in the preparation of calcium carbonate nanoparticles, an anionic surfactant can be used as a template to direct the precipitation, yielding particles in the nanometer range. The resulting nanoparticles have applications ranging from fillers in polymers and papers to advanced drug delivery systems.

Dispersant in Industrial Formulations:

In industrial applications such as paints, coatings, and inks, this compound acts as a hyperdispersant. mdpi.com It is used to wet and deagglomerate solid pigment particles and disperse them uniformly throughout a liquid medium. The surfactant adsorbs onto the surface of the pigment particles, providing steric and electrostatic stabilization, which prevents the particles from reagglomerating. This leads to improved color strength, gloss, and stability of the final product. For example, in aqueous coatings, a dispersant can significantly reduce the viscosity and average particle size of a calcium carbonate slurry, enhancing the storage stability and performance of the paint. mdpi.com

Impact on Active Ingredient Absorption and Efficacy in Plant Systems

In agriculture, the efficacy of foliar-applied active ingredients, such as herbicides and fungicides, is highly dependent on their ability to be retained on, spread across, and penetrate the waxy cuticle of plant leaves. This compound, as a potent surfactant, is utilized as an adjuvant in agrochemical formulations to enhance the performance of these active ingredients. researchgate.net

The primary function of this compound in this context is to act as a wetting agent. researchgate.net Plant leaves, particularly those of certain weed species, have hydrophobic surfaces that cause aqueous spray solutions to bead up and roll off, significantly reducing the contact time and area for absorption. By reducing the surface tension of the spray droplets, this compound allows them to spread out over a larger area of the leaf surface. researchgate.netcabidigitallibrary.org This improved coverage is the first step in enhancing the absorption of the active ingredient.

Furthermore, adjuvants can increase the penetration of the herbicide through the plant's cuticle. While the precise mechanisms are complex, surfactants can interact with the epicuticular waxes, potentially increasing their permeability and facilitating the diffusion of the active ingredient into the plant tissues. mdpi.com This leads to a higher concentration of the active substance reaching its target site within the plant, thereby increasing its efficacy. Research has shown that the addition of an adjuvant can significantly improve the absorption rate of herbicides like glyphosate and lead to better translocation of the active ingredient to the roots. mdpi.comresearchgate.net

The following tables present research findings on the effect of adding an adjuvant to a glyphosate solution on its efficacy, retention, and absorption in two common weed species, Lolium rigidum (rigid ryegrass) and Conyza canadensis (horseweed).

Table 1: Effect of Adjuvant on Glyphosate Efficacy

This table shows the dose of glyphosate required to achieve a 50% reduction in plant survival (LD50) and a 50% reduction in dry weight (GR50), with and without the addition of an adjuvant. A lower value indicates higher efficacy.

| Weed Species | Parameter | Glyphosate Alone (g ae ha⁻¹) | Glyphosate + Adjuvant (g ae ha⁻¹) | Efficacy Increase (%) |

| Lolium rigidum | LD50 | 163.6 | 94.8 | 42.1% |

| GR50 | 114.7 | 89.9 | 21.6% | |

| Conyza canadensis | LD50 | 134.5 | 75.3 | 44.0% |

| GR50 | 102.9 | 78.6 | 23.6% |

Data adapted from a study by Travlos et al. (2020). The specific adjuvant used was not this compound but demonstrates the principle of surfactant-adjuvant action. researchgate.net

Table 2: Effect of Adjuvant on Glyphosate Absorption

This table illustrates the percentage of applied ¹⁴C-labeled glyphosate absorbed by the plant leaves over time, comparing treatments with and without an adjuvant.

| Weed Species | Time After Treatment (Hours) | ¹⁴C-Glyphosate Absorption (%) (Glyphosate Alone) | ¹⁴C-Glyphosate Absorption (%) (Glyphosate + Adjuvant) |

| Lolium rigidum | 12 | 21.5 | 28.7 |

| 24 | 29.8 | 39.1 | |

| 48 | 38.2 | 47.5 | |

| 96 | 45.1 | 54.3 | |

| Conyza canadensis | 12 | 24.3 | 31.9 |

| 24 | 33.6 | 42.8 | |

| 48 | 42.9 | 51.4 | |

| 96 | 50.2 | 58.6 |

Data adapted from a study by Travlos et al. (2020). The specific adjuvant used was not this compound but demonstrates the principle of surfactant-adjuvant action. researchgate.net

Q & A

Q. How should researchers mitigate bias in observational studies on this compound’s long-term use?

- Methodological Answer : Use propensity score matching to balance covariates (e.g., age, comorbidities) between exposed and unexposed groups. Perform sensitivity analyses to assess unmeasured confounding. Adhere to STROBE reporting guidelines and preregister protocols on platforms like ClinicalTrials.gov .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.